

The Role of Amphiphysin (BIN1) in T-Tubule Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Executive Summary

Amphiphysin 2, also known as Bridging Integrator 1 (BIN1), is a pivotal protein in the biogenesis and maintenance of transverse tubules (T-tubules) in striated muscle. As a member of the Bin-Amphiphysin-Rvs (BAR) domain superfamily, BIN1's ability to sense and induce membrane curvature is fundamental to the formation of these intricate sarcolemmal invaginations. T-tubules are essential for excitation-contraction coupling, and disruptions in their structure, often linked to mutations in BIN1, can lead to severe myopathies. This technical guide provides an in-depth overview of BIN1's function in T-tubule formation, detailing its molecular interactions, the impact of disease-related mutations, and comprehensive protocols for key experimental assays.

Introduction to Amphiphysin (BIN1) and T-Tubules

T-tubules are highly organized invaginations of the plasma membrane in skeletal and cardiac muscle cells that propagate action potentials deep into the muscle fiber, ensuring synchronous contraction.[1] The formation and intricate architecture of this network are orchestrated by a suite of proteins, with **amphiphysin** 2 (BIN1) playing a central role.[2][3] BIN1 is a multi-domain protein, with its N-terminal BAR (N-BAR) domain being the primary driver of its membrane-sculpting activities.[4][5] This domain forms a crescent-shaped dimer that preferentially binds to and further bends negatively charged membranes, initiating the tubulation process.[4][5]



In muscle, specific splice isoforms of BIN1 are expressed that are optimized for T-tubule formation.[6][7] Notably, the muscle-specific isoform 8 contains a phosphoinositide-binding motif encoded by exon 11, which enhances its membrane tubulation properties.[8][9] Mutations in BIN1 are a known cause of autosomal recessive centronuclear myopathy (CNM), a congenital disorder characterized by muscle weakness and disorganized T-tubules.[10][11] Understanding the molecular mechanisms of BIN1 function and dysfunction is therefore critical for developing potential therapeutic strategies for these debilitating diseases.

Molecular Mechanisms of BIN1-Mediated T-Tubule Formation

The process of T-tubule formation is a complex interplay of lipid-protein and protein-protein interactions, with BIN1 acting as a key orchestrator.

The N-BAR Domain and Membrane Curvature

The N-BAR domain of BIN1 is the engine of membrane tubulation. It induces membrane curvature through two primary mechanisms:

- Scaffolding: The intrinsically curved, banana-shaped dimer of the BAR domain acts as a scaffold, imposing its shape onto the lipid bilayer.[4]
- Wedge Insertion: An N-terminal amphipathic helix inserts into one leaflet of the membrane,
 creating a local asymmetry that promotes bending.[4]

Interaction with Dynamin 2

BIN1 interacts with the large GTPase dynamin 2 (DNM2) via its C-terminal SH3 domain.[12] [13] Dynamin 2 is also implicated in CNM and is known for its role in membrane fission.[13] The BIN1-dynamin 2 interaction is crucial for T-tubule remodeling and maintenance.[12][13] While BIN1 initiates tubulation, dynamin 2 is thought to be involved in the subsequent fission and fusion events that shape the mature T-tubule network.[13] Some CNM-causing mutations in the SH3 domain of BIN1 abrogate its interaction with dynamin 2, highlighting the functional importance of this complex.[10][12]

The Role of Myotubularin (MTM1)



Myotubularin (MTM1) is a lipid phosphatase that is mutated in the X-linked form of myotubular myopathy. MTM1 has been identified as a binding partner of BIN1 in skeletal muscle.[9] This interaction is functionally significant, as MTM1 enhances BIN1-mediated membrane tubulation in a manner that depends on its phosphatase activity.[9] This suggests a common pathological pathway for different forms of centronuclear myopathies, centered on the regulation of membrane dynamics by the MTM1-BIN1 complex.[9]

Quantitative Data on BIN1 Function and Dysfunction

Precise quantitative data is essential for understanding the biophysical properties of BIN1 and the impact of disease-causing mutations.

Table 1: Membrane Binding Affinities of BIN1 N-BAR

Domain Variants

BIN1 N-BAR Variant	Lipid Composition	Dissociation Constant (Kd)	Reference
Wild-Type	100% DOPS Liposomes	320 ± 51 nM	[8]
K35N (CNM Mutant)	100% DOPS Liposomes	400 ± 29 nM	[8]
D151N (CNM Mutant)	100% DOPS Liposomes	540 ± 172 nM	[8]
R154Q (CNM Mutant)	100% DOPS Liposomes	640 ± 94 nM	[8]

Table 2: Quantitative Analysis of In Vitro Membrane Tubulation by BIN1 N-BAR Variants



BIN1 N-BAR Variant	Lipid Composition	Average Tubule Diameter (nm)	Average Tubule Length (µm)	Reference
Wild-Type	100% DOPS	28 ± 7	Not specified	[14]
R154Q (CNM Mutant)	100% DOPS	Increased vs. WT	Decreased vs. WT	[14]

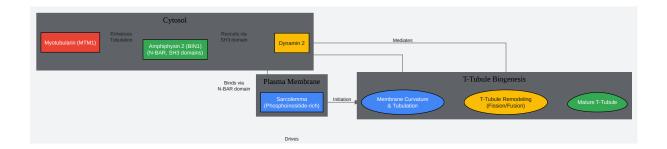
Table 3: BIN1 Protein Expression in Skeletal Muscle

Condition	Muscle Type	Relative BIN1 Protein Level	Reference
Wild-Type Adult Mouse	Tibialis Anterior	High	[6]
Conditional Knockout (25 weeks post- tamoxifen)	Skeletal Muscle	~20% of Wild-Type	[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding of BIN1's role in T-tubule formation.

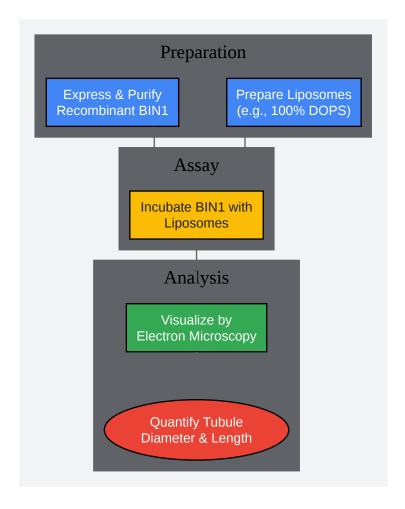




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Caption: Signaling pathway of BIN1-mediated T-tubule formation. (Within 100 characters)

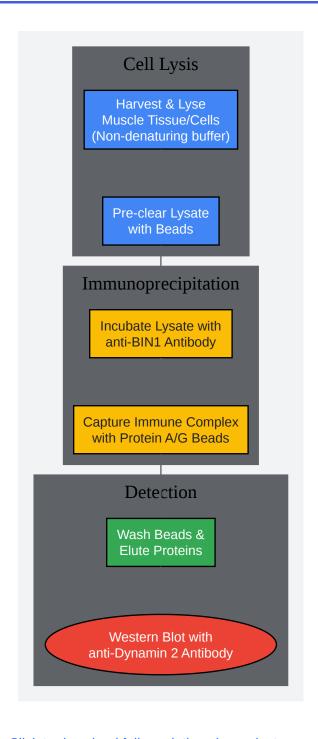




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Caption: Experimental workflow for in vitro liposome tubulation assay. (Within 100 characters)





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Caption: Workflow for co-immunoprecipitation of BIN1 and Dynamin 2. (Within 100 characters)

Detailed Experimental Protocols In Vitro Membrane Tubulation Assay

This assay assesses the ability of purified BIN1 to deform liposomes into tubules, providing a direct measure of its membrane curvature-generating activity.



Materials:

- Purified recombinant BIN1 protein (wild-type or mutant)
- Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS))
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Carbon-coated copper grids for electron microscopy
- Uranyl acetate solution (2% w/v) for negative staining
- Transmission Electron Microscope (TEM)

Protocol:

- Liposome Preparation: a. Dissolve lipids in chloroform in a glass vial. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour. d. Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL. e. Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane at least 21 times.
- Tubulation Reaction: a. Incubate the prepared liposomes with purified BIN1 protein (e.g., 0.5- 5μ M) in the reaction buffer. b. Incubate for 10-30 minutes at room temperature.
- Electron Microscopy: a. Apply a small volume (e.g., 5 μL) of the reaction mixture to a carbon-coated copper grid. b. After 1 minute, blot away the excess liquid with filter paper. c. Stain the grid with 2% uranyl acetate for 1 minute. d. Blot away the excess stain and allow the grid to air dry. e. Image the grid using a TEM.
- Data Analysis: a. Capture multiple images from different areas of the grid. b. Measure the diameter and length of the observed tubules using image analysis software (e.g., ImageJ). c.
 Quantify the percentage of tubulated liposomes.[13]

Co-Immunoprecipitation of BIN1 and Dynamin 2 from Muscle Cells

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This technique is used to verify the in vivo interaction between BIN1 and its binding partner, dynamin 2.

Materials:

- C2C12 myotubes or skeletal muscle tissue
- Co-IP Lysis/Wash Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.2% Triton X-100, pH 7.4, supplemented with protease inhibitors)[12]
- Anti-BIN1 antibody for immunoprecipitation
- Anti-Dynamin 2 antibody for western blotting
- Protein A/G magnetic beads
- SDS-PAGE gels and western blotting apparatus

Protocol:

- Cell Lysate Preparation: a. Harvest cells or tissue and wash with ice-cold PBS. b. Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (cleared lysate) to a new tube.
- Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. b. Pellet the beads using a magnetic rack and discard the beads.
- Immunoprecipitation: a. Add the anti-BIN1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. b. Add fresh protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
- Washing and Elution: a. Pellet the beads with a magnetic rack and discard the supernatant.
 b. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. c. Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.



• Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-Dynamin 2 antibody to detect the co-immunoprecipitated protein.

Transmission Electron Microscopy of T-Tubules in Skeletal Muscle

This method provides high-resolution images of T-tubule ultrastructure in muscle tissue, allowing for detailed morphological analysis.

Materials:

- Skeletal muscle tissue
- Primary Fixative: 3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.3[15]
- Post-fixative: 1% osmium tetroxide in cacodylate buffer[15]
- Uranyl acetate and lead citrate for staining[15]
- Epoxy resin (e.g., LX-112) for embedding[15]
- Ultramicrotome
- Transmission Electron Microscope (TEM)

Protocol:

- Fixation: a. Immediately immerse small pieces of fresh muscle tissue in the primary fixative and store at 4°C. b. Wash the tissue in 0.1 M cacodylate buffer. c. Post-fix the tissue in 1% osmium tetroxide for 1-2 hours at 4°C.
- Dehydration and Embedding: a. Wash the tissue in buffer and then dehydrate through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). b. Infiltrate the tissue with epoxy resin by gradually increasing the resin-to-ethanol ratio. c. Embed the tissue in pure resin in molds and polymerize in an oven at 60°C for 48-72 hours.[15]



- Sectioning and Staining: a. Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.
- Imaging and Analysis: a. Examine the sections using a TEM. b. Capture images of T-tubules, typically located at the A-I band junction in mammalian skeletal muscle.[16] c. Perform quantitative analysis of T-tubule morphology, such as diameter, density, and orientation relative to the sarcomeres.

Conclusion and Future Directions

Amphiphysin 2 (BIN1) is unequivocally a master regulator of T-tubule biogenesis in striated muscle. Its ability to sculpt membranes, coupled with its interactions with other key proteins like dynamin 2 and myotubularin, places it at the center of a complex network that governs muscle architecture and function. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the fundamental biology of T-tubules and the pathophysiology of related myopathies.

Future research should focus on elucidating the precise regulatory mechanisms that control BIN1 activity in a spatial and temporal manner during muscle development and disease. Furthermore, a deeper understanding of the interplay between different BIN1 isoforms and their specific binding partners will be crucial. For drug development professionals, targeting the BIN1 pathway may offer novel therapeutic avenues for centronuclear myopathies and other muscle disorders characterized by T-tubule abnormalities. The continued development of high-resolution imaging techniques and sophisticated in vitro reconstitution assays will undoubtedly shed further light on the dynamic and essential role of **amphiphysin** in muscle health and disease.

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- To cite this document: BenchChem. [The Role of Amphiphysin (BIN1) in T-Tubule Formation:
 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1176556#amphiphysin-s-role-in-t-tubule-formation-in-muscle]

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